molecular formula C4H3F6NO4S2 B14624141 2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine CAS No. 58510-92-2

2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine

Cat. No.: B14624141
CAS No.: 58510-92-2
M. Wt: 307.2 g/mol
InChI Key: FSIFMRQMGCCERM-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of two trifluoromethanesulfonyl groups attached to an ethene-1-amine backbone. This compound is notable for its high stability and reactivity, making it a valuable component in many chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine typically involves the reaction of trifluoromethanesulfonyl chloride with ethene-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at low temperatures to prevent any side reactions and to ensure high yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The use of automated systems for the addition of reagents and the control of reaction parameters ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine involves its interaction with molecular targets through its trifluoromethanesulfonyl groups. These groups can form strong interactions with various functional groups in target molecules, leading to the formation of stable complexes. The compound can also act as a catalyst in certain reactions by stabilizing transition states and lowering activation energies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(trifluoromethanesulfonyl)ethen-1-amine is unique due to its dual trifluoromethanesulfonyl groups, which provide it with high stability and reactivity. This makes it particularly valuable in applications requiring strong and stable interactions with target molecules .

Properties

CAS No.

58510-92-2

Molecular Formula

C4H3F6NO4S2

Molecular Weight

307.2 g/mol

IUPAC Name

2,2-bis(trifluoromethylsulfonyl)ethenamine

InChI

InChI=1S/C4H3F6NO4S2/c5-3(6,7)16(12,13)2(1-11)17(14,15)4(8,9)10/h1H,11H2

InChI Key

FSIFMRQMGCCERM-UHFFFAOYSA-N

Canonical SMILES

C(=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N

Origin of Product

United States

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